

Application Notes and Protocols: Staining RNA G-Quadruplexes with Mesoporphyrin IX Derivatives

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Compound of Interest

Compound Name: *Mesoporphyrin IX dihydrochloride*

Cat. No.: *B191820*

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Introduction

Mesoporphyrin IX is a naturally occurring porphyrin that has been investigated for various biological applications. While **Mesoporphyrin IX dihydrochloride** has been explored for its photosensitizing and antimicrobial properties, its direct application for staining RNA G-quadruplexes is not extensively documented in scientific literature.^{[1][2]} Instead, its derivative, N-methyl mesoporphyrin IX (NMM), has emerged as a highly selective and widely used fluorescent probe for the detection and characterization of G-quadruplex structures, including those formed by RNA.^{[1][2][3]}

NMM is synthesized through the methylation of Mesoporphyrin IX.^{[1][2]} This structural modification results in a non-planar porphyrin macrocycle that exhibits superior selectivity for G-quadruplexes over other nucleic acid structures like duplex DNA and single-stranded RNA.^{[1][4][5][6]} NMM is known as a "light-up" probe, meaning its fluorescence intensity increases significantly upon binding to G-quadruplexes, making it an excellent tool for their detection.^[1] This document will focus on the application of NMM for staining RNA G-quadruplexes, providing detailed protocols and data based on its established use in the field.

Data Presentation

The following tables summarize the quantitative data regarding the interaction of N-methyl mesoporphyrin IX (NMM) with G-quadruplex structures. The data is primarily derived from

studies on DNA G-quadruplexes, which serve as a valuable reference for understanding its binding to the structurally similar parallel RNA G-quadruplexes.

Table 1: Binding Affinity of N-methyl mesoporphyrin IX (NMM) for G-Quadruplex DNA

G-Quadruplex Sequence/Structure	Topology	Binding Constant (K _a) (M ⁻¹)	Dissociation Constant (K _D)	Method
T4G4 (tetramolecular)	Parallel	(1.4 ± 0.2) x 10 ⁶ [4] [7]	-	Fluorescence Titration
T4G8 (tetramolecular)	Parallel	(1.7 ± 0.2) x 10 ⁶ [4] [7]	-	Fluorescence Titration
G4T4G4 (dimer)	Antiparallel/Hybrid	(1.26 ± 0.07) x 10 ⁷ [4] [7]	-	Fluorescence Titration
c-Myc promoter	Parallel	~1 x 10 ⁷ [1]	-	Not Specified
Tel22 (human telomeric)	Hybrid	1.0 x 10 ⁵	-	Not Specified
Parallel G-quadruplex DNA	Parallel	-	~100 nM	Surface Plasmon Resonance
Hybrid G-quadruplex DNA	Hybrid	-	5-10 μM	Surface Plasmon Resonance

Table 2: Fluorescence Properties of N-methyl mesoporphyrin IX (NMM) upon Binding to G-Quadruplex DNA

G-Quadruplex Topology	Fluorescence Enhancement (-fold)	Fluorescence Lifetime (τ)	Excitation Max (nm)	Emission Max (nm)
Parallel	~60[4][7]	6-8 ns[1][4]	~400[1]	610-614[1]
Hybrid	~40[4][7]	5-7 ns and 1-2 ns[1][4]	~400[1]	610-614[1]
Antiparallel	<10[4][7]	5-7 ns and 1-2 ns[1][4]	~400[1]	610-614[1]
No G-quadruplex	1 (baseline)	-	~399[5]	610-614[5]

Experimental Protocols

Protocol 1: In Vitro Staining and Fluorescence Measurement of RNA G-Quadruplexes with NMM

This protocol describes the general procedure for staining RNA G-quadruplexes with NMM and measuring the resulting fluorescence enhancement.

Materials:

- N-methyl mesoporphyrin IX (NMM) stock solution (e.g., 1 mM in DMSO or water, stored at -20°C protected from light).
- RNA containing a G-quadruplex forming sequence.
- Folding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl).
- Nuclease-free water.
- Fluorometer or fluorescence plate reader.
- Low-binding microcentrifuge tubes or plates.

Procedure:

- RNA G-Quadruplex Folding:
 - Dilute the RNA oligonucleotide to the desired concentration (e.g., 10 μM) in the folding buffer.
 - To ensure proper folding, heat the RNA solution to 95°C for 5 minutes.
 - Allow the solution to slowly cool to room temperature over several hours. This can be done by placing the heat block on the benchtop and allowing it to cool naturally.
- NMM Staining:
 - Prepare a working solution of NMM in the folding buffer. The final concentration of NMM for staining is typically in the range of 0.1 to 1 μM .
 - In a low-binding microplate or cuvette, mix the folded RNA G-quadruplex solution with the NMM working solution. A typical final RNA concentration is 1 μM . Include a control sample with NMM in buffer alone (no RNA) and a sample with a non-G-quadruplex forming RNA sequence.
 - Incubate the mixture at room temperature for 10-15 minutes, protected from light.
- Fluorescence Measurement:
 - Set the excitation wavelength of the fluorometer to approximately 400 nm and the emission wavelength to scan from 550 to 700 nm.^[5] The peak emission is expected around 610-614 nm.^{[1][5]}
 - Measure the fluorescence intensity of the samples.
 - The fluorescence enhancement is calculated by dividing the fluorescence intensity of the NMM-RNA G-quadruplex sample by the fluorescence intensity of the NMM-only control.

Protocol 2: Gel-Based Staining of RNA G-Quadruplexes

This protocol allows for the visualization of RNA G-quadruplex formation in a native polyacrylamide gel.

Materials:

- Folded RNA G-quadruplexes (from Protocol 1).
- Native polyacrylamide gel (e.g., 15-20%).
- TBE buffer (Tris-borate-EDTA) containing 100 mM KCl.
- NMM staining solution (~20 μ M NMM in TBE with KCl).[8]
- Gel imaging system with appropriate filters for detecting NMM fluorescence.

Procedure:

- Native Gel Electrophoresis:
 - Load the folded RNA samples onto the native polyacrylamide gel.
 - Run the gel at a constant voltage in TBE buffer containing 100 mM KCl at 4°C to maintain the folded structure.
- NMM Staining:
 - After electrophoresis, carefully remove the gel and place it in the NMM staining solution.
 - Incubate for 5-10 minutes with gentle agitation, protected from light.[8]
- Visualization:
 - Briefly wash the gel in TBE with KCl to remove excess stain.
 - Visualize the gel using a gel imager with a UV or blue-light transilluminator and an appropriate emission filter (e.g., SYBR Gold filter setting).[8] Bands corresponding to folded G-quadruplex structures will fluoresce.

Protocol 3: Live-Cell Imaging of RNA G-Quadruplexes

Visualizing RNA G-quadruplexes in living cells is a more complex application. While specific protocols for NMM in live-cell RNA G-quadruplex imaging are not as established as for other

probes, the following provides a general guideline based on practices for similar small molecule probes.

Materials:

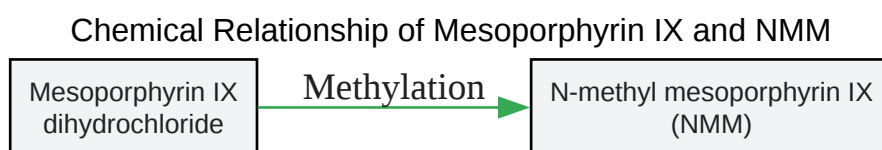
- Cultured cells of interest grown on glass-bottom dishes or chamber slides.
- NMM stock solution.
- Cell culture medium.
- Fluorescence microscope equipped with appropriate filters (e.g., DAPI or a custom filter set for ~400 nm excitation and >600 nm emission).

Procedure:

- Cell Preparation:
 - Seed the cells on the imaging dish and allow them to adhere and grow to the desired confluency.
- NMM Loading:
 - Prepare a working solution of NMM in pre-warmed cell culture medium. The optimal concentration needs to be determined empirically but can range from 1 to 10 μM .
 - Remove the existing medium from the cells and replace it with the NMM-containing medium.
 - Incubate the cells for a specified period (e.g., 30 minutes to a few hours) at 37°C in a CO₂ incubator. Incubation time and NMM concentration should be optimized to maximize signal and minimize toxicity.
- Washing (Optional):
 - Depending on the background fluorescence, you may need to wash the cells with fresh, pre-warmed medium to remove excess NMM.

- Imaging:
 - Image the cells using the fluorescence microscope. Acquire images using the appropriate filter set.
 - Co-staining with other organelle-specific dyes may be performed to determine the subcellular localization of the NMM signal.

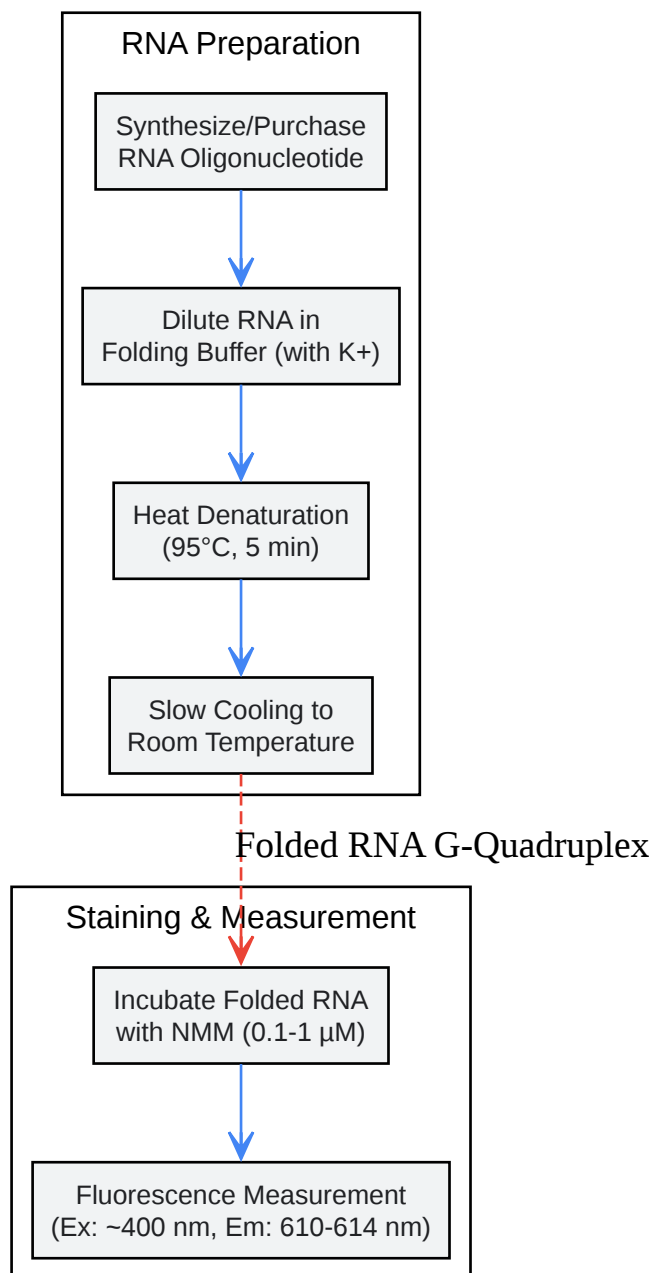
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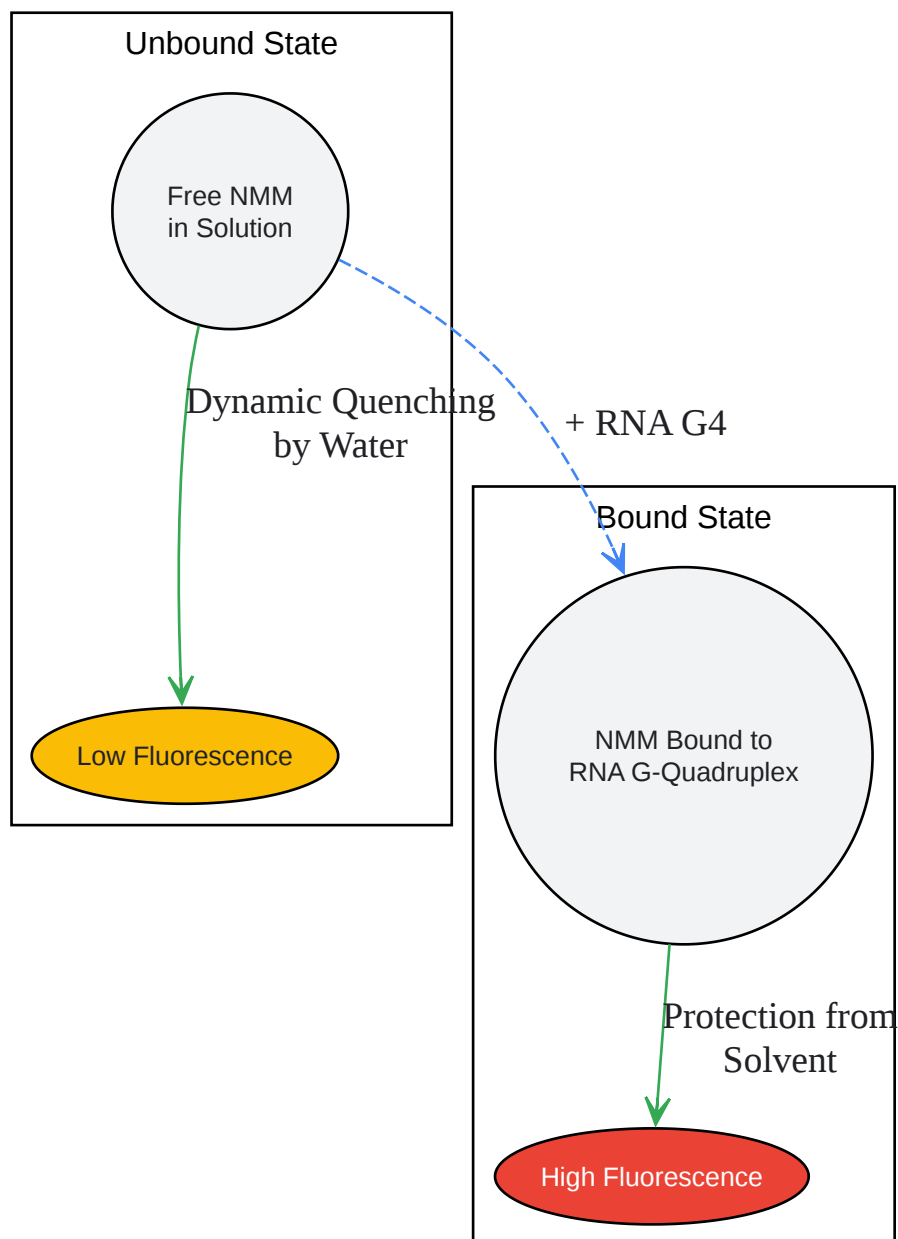
Caption: From Mesoporphyrin IX to the selective G4 probe NMM.

Experimental Workflow for In Vitro RNA G-Quadruplex Staining

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Caption: Workflow for in vitro staining of RNA G-quadruplexes.

NMM 'Light-Up' Fluorescence Mechanism

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Caption: NMM fluorescence is enhanced upon binding to G4s.

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